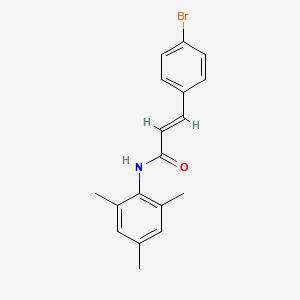![molecular formula C17H27N3O2 B5710837 3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide](/img/structure/B5710837.png)
3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide, also known as TDP or TDP-43, is a protein that is found in the brain and spinal cord. It is known to play a role in the development of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). The study of TDP-43 has become an important area of research in the field of neuroscience, as it has the potential to lead to the development of new treatments for these devastating diseases.
作用機序
The exact mechanism of action of 3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide-43 is not yet fully understood, but it is believed to play a role in the regulation of RNA processing and transport. It is thought that this compound-43 may interact with other proteins in the cell to control the expression of certain genes, and that disruptions in this process may lead to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound-43 can have a number of different biochemical and physiological effects on the body. For example, it has been shown to play a role in the regulation of synaptic function, and may also be involved in the development of protein aggregates that are associated with neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of studying 3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide-43 in the lab is that it can provide researchers with a better understanding of the underlying mechanisms that are involved in the development of neurodegenerative diseases. However, there are also some limitations to using this compound-43 in lab experiments. For example, the protein is highly complex and difficult to study, and there is still much that is not yet understood about its structure and function.
将来の方向性
There are a number of different future directions that researchers could take in their study of 3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide-43. One area of focus could be on developing new treatments that can target this protein, in order to prevent or slow the progression of neurodegenerative diseases. Another potential area of research could be on developing new methods for studying this compound-43 in the lab, in order to gain a better understanding of its structure and function. Finally, researchers could also focus on identifying new biomarkers that can be used to diagnose neurodegenerative diseases earlier and more accurately.
合成法
The synthesis of 3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide-43 is a complex process that involves the use of several different chemical compounds. The most common method for synthesizing this compound-43 involves the use of solid-phase peptide synthesis, which involves the assembly of the protein molecule one amino acid at a time. This method has been used successfully in a number of different research studies, and has led to a greater understanding of the structure and function of this compound-43.
科学的研究の応用
3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide-43 has been the subject of a great deal of scientific research in recent years, as it is believed to play a key role in the development of neurodegenerative diseases such as ALS and FTD. Researchers have been studying the structure and function of this compound-43 in order to better understand its role in these diseases, and to develop new treatments that can target this protein.
特性
IUPAC Name |
N-(2-adamantylideneamino)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c21-16(1-2-20-3-5-22-6-4-20)18-19-17-14-8-12-7-13(10-14)11-15(17)9-12/h12-15H,1-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGMYJMABNJPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN=C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)